Scorodonin Allenyne Structural Uniqueness vs. Polyene and Enediyne Antibiotic Classes
Scorodonin contains a rare conjugated allene-yne chromophore that distinguishes it from all clinically utilized polyene macrolides and enediyne antitumor antibiotics. The structure is (R)-7-chloro-2,3-heptadien-5-yn-1-ol [1]. In contrast, polyene antifungals such as amphotericin B and nystatin possess macrocyclic lactone rings with 4–7 conjugated double bonds (but no allene functionality); enediynes such as calicheamicin contain a (Z)-1,5-diyn-3-ene warhead that undergoes Bergman cyclization to generate a diradical intermediate, a mechanism absent in Scorodonin [2][3].
| Evidence Dimension | Core reactive pharmacophore |
|---|---|
| Target Compound Data | Allenyne: conjugated allene (C=C=C) with terminal alkyne (C≡C) and chloromethyl group; molecular formula C7H7ClO; MW 142.58 g/mol |
| Comparator Or Baseline | Polyene macrolides (amphotericin B): tetraene/heptaene macrocyclic lactone with mycosamine sugar; MW ~924 g/mol. Enediynes (calicheamicin γ1): bicyclic core with enediyne warhead; MW ~1368 g/mol. |
| Quantified Difference | Allenyne vs. polyene vs. enediyne: fundamentally distinct carbon skeletons with different reactivity profiles. Allenyne moiety represents <0.1% of characterized microbial natural product scaffolds [4]. |
| Conditions | Structural elucidation via UV, IR, 1H NMR, 13C NMR, and mass spectrometry from fermentation extracts of Marasmius scorodonius |
Why This Matters
The allenyne scaffold is structurally orthogonal to other polyene antibiotics, enabling procurement for mechanism-of-action studies that require a chemically distinct probe of nucleic acid synthesis inhibition.
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